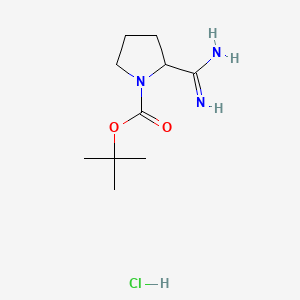
(2S,3R)-3-ethylpiperidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3R)-3-ethylpiperidine-2-carboxylic acid is a chiral piperidine derivative Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-3-ethylpiperidine-2-carboxylic acid can be achieved through several methods. One common approach involves the regio- and stereoselective hydrobromolysis of trans-β-phenyl glycidate enantiomers, followed by O-acylcarbamoylation of the obtained 3-bromohydrins. This is followed by intramolecular cyclization to form oxazolidin-2-one-5-carboxylic acid derivatives, and finally, oxazolidinone ring opening .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction media can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,3R)-3-ethylpiperidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
(2S,3R)-3-ethylpiperidine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme-substrate interactions due to its chiral nature.
Industry: It is used in the production of various chemical intermediates and fine chemicals.
Mécanisme D'action
The mechanism of action of (2S,3R)-3-ethylpiperidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S,3R)-3-amino-2-hydroxydecanoic acid: A non-proteinogenic amino acid used in the synthesis of peptides.
Piperidine derivatives: These include various substituted piperidines, spiropiperidines, and piperidinones, which are widely used in pharmaceuticals.
Uniqueness
(2S,3R)-3-ethylpiperidine-2-carboxylic acid is unique due to its specific stereochemistry, which can impart distinct biological and chemical properties. This makes it valuable in the synthesis of chiral drugs and other complex molecules.
Propriétés
Numéro CAS |
227196-61-4 |
|---|---|
Formule moléculaire |
C8H15NO2 |
Poids moléculaire |
157.21 g/mol |
Nom IUPAC |
(2S,3R)-3-ethylpiperidine-2-carboxylic acid |
InChI |
InChI=1S/C8H15NO2/c1-2-6-4-3-5-9-7(6)8(10)11/h6-7,9H,2-5H2,1H3,(H,10,11)/t6-,7+/m1/s1 |
Clé InChI |
GMJDVVAICQZFKC-RQJHMYQMSA-N |
SMILES isomérique |
CC[C@@H]1CCCN[C@@H]1C(=O)O |
SMILES canonique |
CCC1CCCNC1C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![rac-(1R,2R,4S)-1-(aminomethyl)bicyclo[2.2.1]heptan-2-ol hydrochloride](/img/structure/B15298952.png)
![1-(Methoxymethyl)-4-methyl-2-azabicyclo[2.1.1]hexane hydrochloride](/img/structure/B15298954.png)
![5-amino-2-(2,6-dioxopiperidin-3-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B15298958.png)

![1-({[(Tert-butoxy)carbonyl]amino}methyl)bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B15298982.png)

![3,3-Difluoro-4-methylbicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B15298995.png)




![N-{4-[(6-bromopyridin-2-yl)amino]butyl}-2-phenylacetamide](/img/structure/B15299020.png)

